Neosolaniol (Standard)

描述

The exact mass of the compound [(2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Neosolaniol (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neosolaniol (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C19H26O8 |

|---|---|

分子量 |

382.4 g/mol |

IUPAC 名称 |

[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17?,18+,19?/m0/s1 |

InChI 键 |

TVZHDVCTOCZDNE-WZSGEPEASA-N |

手性 SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

规范 SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Pictograms |

Acute Toxic |

同义词 |

3 alpha hydroxy-4 beta,8 alpha,15-triacetoxy-12,13-epoxytrichothec-9-ene neosolaniol |

产品来源 |

United States |

Foundational & Exploratory

Neosolaniol: A Technical Guide to its Origin, Producers, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (B1681912) (NEOS) is a type A trichothecene (B1219388) mycotoxin, a class of sesquiterpenoid secondary metabolites produced by various fungal species.[1] As a contaminant of agricultural commodities, particularly cereals, it poses a significant concern for food safety and animal health.[2][3] This technical guide provides an in-depth overview of the origin of Neosolaniol, its primary fungal producers, and the analytical methodologies for its detection and quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in mycotoxin research and drug development. Neosolaniol is also known to be a metabolite of the T-2 toxin.[4]

Fungal Producers of Neosolaniol

Neosolaniol is produced by a range of fungal species, predominantly within the Fusarium genus. Several species have been identified as producers, with varying levels of Neosolaniol production observed in laboratory cultures.

Table 1: Fungal Producers of Neosolaniol and Reported Production Levels

| Fungal Species | Substrate/Culture Condition | Neosolaniol Production Level | Reference |

| Fusarium tumidum | Autoclaved maize culture | 1 to 311 mg/kg | [5] |

| Fusarium solani M-1-1 | Shake culture with 1% glucose | 7.5 mg/liter | [2] |

| Fusarium subglutinans | Not specified | 4.5 ppb | [6] |

| Fusarium sporotrichioides | Cereal cultures (maize, rice, wheat) | Detected | [7][8] |

| Fusarium equiseti | Not specified | Producer | [9] |

| Fusarium poae | Not specified | Producer | [9] |

| Fusarium langsethiae | Not specified | Producer | [9] |

| Fusarium sambucinum | Not specified | Producer | [9] |

Occurrence in Agricultural Commodities

Neosolaniol contaminates a variety of agricultural commodities, with cereals being the most affected. Its presence has been reported in maize, wheat, and rice.[5][10] The contamination levels can vary significantly depending on environmental factors, the fungal strain, and the specific agricultural commodity.

Biosynthesis of Neosolaniol

The biosynthesis of Neosolaniol, like other trichothecenes, is a complex process involving a series of enzymatic reactions encoded by a cluster of genes known as the TRI gene cluster.[11][12] The pathway originates from the cyclization of farnesyl pyrophosphate.

The core trichothecene structure is synthesized and then undergoes a series of modifications, including hydroxylations and acetylations, to form the final Neosolaniol molecule. Key genes involved in this process include TRI5, which encodes trichodiene (B1200196) synthase, and TRI4, which is responsible for several oxygenation steps.[13] The hydroxylation at the C-8 position, a key feature of Neosolaniol, is catalyzed by the enzyme encoded by the TRI1 gene. The TRI16 gene encodes an acyltransferase that can further esterify this hydroxyl group.[14]

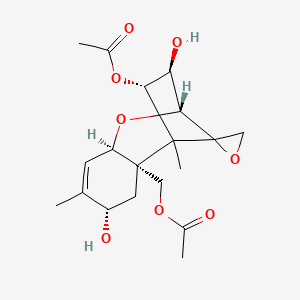

Caption: Biosynthetic pathway of Neosolaniol from Farnesyl Pyrophosphate.

Experimental Protocols for Neosolaniol Analysis

The accurate detection and quantification of Neosolaniol in complex matrices such as grains require robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[1][15][16]

Sample Preparation: Extraction and Clean-up

A generic and effective sample preparation workflow is crucial for reliable LC-MS/MS analysis.[17]

Caption: General experimental workflow for Neosolaniol analysis in cereals.

Detailed Methodologies:

-

Extraction:

-

Weigh a representative homogenized sample (e.g., 5-25 g) of the ground cereal product.[18]

-

Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20, v/v), at a specified ratio (e.g., 4 mL solvent per gram of sample).[18]

-

Homogenize or shake the mixture for a defined period (e.g., 30-90 minutes) to ensure efficient extraction.[16]

-

Centrifuge the extract at a moderate speed (e.g., 4000 rpm for 10 minutes) and collect the supernatant, or filter the extract through a glass fiber filter.[16]

-

-

Clean-up using Solid-Phase Extraction (SPE):

-

Dilute the crude extract with a suitable solvent, often water or a buffer, to facilitate binding to the SPE sorbent.

-

Condition an appropriate SPE cartridge (e.g., Bond Elut Mycotoxin or Oasis HLB) according to the manufacturer's instructions.[15][18]

-

Load the diluted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a solvent that removes interfering matrix components without eluting the analyte of interest (e.g., water or a low percentage of organic solvent).

-

Elute Neosolaniol from the cartridge using a suitable organic solvent or solvent mixture (e.g., methanol (B129727) or acetonitrile-based solvent).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Table 2: Typical LC-MS/MS Parameters for Neosolaniol Analysis

| Parameter | Typical Setting |

| Liquid Chromatography (LC) | |

| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 × 100 mm)[19] |

| Mobile Phase A | Water with additives (e.g., 0.1% formic acid, 5 mM ammonium (B1175870) acetate)[19] |

| Mobile Phase B | Methanol or Acetonitrile with additives (e.g., 0.1% formic acid, 5 mM ammonium acetate)[19] |

| Gradient | A suitable gradient program to achieve separation from other mycotoxins and matrix components. |

| Flow Rate | 0.2 - 0.4 mL/min[19] |

| Injection Volume | 2 - 10 µL |

| Tandem Mass Spectrometry (MS/MS) | |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode[15] |

| Precursor Ion ([M+H]⁺) | m/z 383.17[8] |

| Product Ions (for MRM) | Specific fragment ions for quantification and confirmation (e.g., m/z 245.1, 323.1) |

| Collision Energy | Optimized for the specific instrument and transitions. |

Conclusion

Neosolaniol is a significant mycotoxin produced by various Fusarium species that can contaminate a range of agricultural products, with a notable presence in cereals. Understanding its fungal origins, biosynthetic pathway, and having access to robust analytical methods are critical for effective risk assessment and management in the food and feed industries. The methodologies outlined in this guide, particularly the use of LC-MS/MS, provide the necessary sensitivity and selectivity for the reliable monitoring of Neosolaniol contamination. Further research into the prevalence of Neosolaniol in different geographical regions and the development of rapid detection methods will continue to be important areas of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Production of neosolaniol by Fusarium tumidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mycotoxin production of selected Fusarium species at different culture conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Neosolaniol | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Trichothecene - Wikipedia [en.wikipedia.org]

- 12. Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. lcms.cz [lcms.cz]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

The Biosynthesis of Neosolaniol in Fusarium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (B1681912) is a type A trichothecene (B1219388) mycotoxin produced by various species of the fungal genus Fusarium, including F. sporotrichioides, F. tumidum, and F. subglutinans.[1][2] Trichothecenes are sesquiterpenoid epoxides known for their potent inhibition of eukaryotic protein synthesis, posing a significant threat to human and animal health through the contamination of agricultural commodities.[3] The core structure of trichothecenes, characterized by a 12,13-epoxy-trichothec-9-ene nucleus, is responsible for their biological activity. The toxicity of individual trichothecenes is further modulated by the pattern of hydroxylation and acetylation at various positions on this core structure.[4] Neosolaniol is specifically characterized by hydroxyl groups at C-3 and C-8, and acetyl groups at C-4 and C-15. This guide provides an in-depth technical overview of the biosynthetic pathway of neosolaniol in Fusarium species, including the genetic basis, enzymatic steps, quantitative data on its production, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway of Neosolaniol

The biosynthesis of neosolaniol, like other trichothecenes, is orchestrated by a cluster of genes known as the TRI gene cluster.[5][6] While a core cluster contains many of the essential genes, other key genes are located elsewhere in the fungal genome. The pathway can be broadly divided into the formation of the core trichothecene structure and subsequent modification reactions.

Formation of the Trichothecene Skeleton

The pathway begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form the bicyclic sesquiterpene, trichodiene (B1200196). This initial and committing step is catalyzed by trichodiene synthase, an enzyme encoded by the TRI5 gene.[7] Following this, a series of oxygenation reactions, catalyzed by the cytochrome P450 monooxygenase encoded by TRI4, converts trichodiene into isotrichotriol. A non-enzymatic cyclization then leads to the formation of isotrichodermol, the first intermediate with the characteristic tricyclic trichothecene skeleton.[8]

Modification of the Trichothecene Core towards Neosolaniol

The subsequent steps involve a series of hydroxylation and acetylation reactions that modify the isotrichodermol core, ultimately leading to the formation of neosolaniol. A key intermediate in the pathway to many type A trichothecenes is calonectrin, which is 3α,15-diacetoxy-12,13-epoxytrichothec-9-ene. The biosynthesis of neosolaniol from calonectrin involves hydroxylation at the C-4 and C-8 positions.

The precise, step-by-step enzymatic sequence from a common intermediate like calonectrin to neosolaniol is a result of the sequential or concerted action of several TRI enzymes. Based on the functional characterization of these enzymes, the following pathway is proposed:

-

C-4 Hydroxylation: The hydroxylation at the C-4 position is a key step. While the specific enzyme for C-4 hydroxylation in the neosolaniol pathway is not definitively characterized in all neosolaniol-producing species, in other trichothecene pathways, this step is catalyzed by a cytochrome P450 monooxygenase encoded by the TRI13 gene.

-

C-8 Hydroxylation: The addition of a hydroxyl group at the C-8 position is a critical step differentiating various type A trichothecenes. This reaction is catalyzed by a cytochrome P450 monooxygenase encoded by the TRI1 gene.[4] Disruption of TRI1 in Fusarium sporotrichioides results in the accumulation of trichothecenes lacking C-8 oxygenation.[4]

-

Acetylation at C-4 and C-15: Neosolaniol possesses acetyl groups at both the C-4 and C-15 positions. The acetylation at C-15, leading to the formation of calonectrin from 15-decalonectrin, is catalyzed by the TRI3 encoded acetyltransferase.[8] The acetylation at the C-4 position is likely carried out by an acetyltransferase, though the specific enzyme from the TRI cluster dedicated to this step in neosolaniol biosynthesis requires further elucidation.

-

C-3 Hydroxylation: Neosolaniol has a hydroxyl group at the C-3 position. This is in contrast to some other trichothecenes that are acetylated at this position by the TRI101 enzyme for detoxification within the producing fungus.[9] The presence of a free hydroxyl group at C-3 in neosolaniol suggests either the absence of or lack of activity of a C-3 acetyltransferase on this specific intermediate, or the action of a deacetylase.

A crucial insight into the pathway comes from gene knockout studies. Disruption of the Tri16 gene in Fusarium sporotrichioides, which encodes an acyltransferase responsible for the esterification of the C-8 hydroxyl group, leads to the accumulation of neosolaniol.[3][10][11] This indicates that neosolaniol is the direct precursor to T-2 toxin in this species, with the final step being the acylation of the C-8 hydroxyl group by the TRI16 enzyme.

Quantitative Data on Neosolaniol Production

The production of neosolaniol by Fusarium species can vary significantly depending on the species, strain, and culture conditions such as substrate, temperature, and water activity.

| Fusarium Species | Strain | Substrate | Production of Neosolaniol (mg/kg) | Reference |

| Fusarium tumidum | R-5823 | Autoclaved maize | 300 | [12] |

| Fusarium tumidum | Various | Autoclaved maize | 1 - 311 | [12] |

| Fusarium sporotrichioides | Various | Grain mixture | Detected (quantitative data not specified) | [3][13] |

| Fusarium langsethiae | Various | Grain mixture | Detected (quantitative data not specified) | [3][13] |

| Fusarium subglutinans | - | - | 4.5 ppb (0.0045 mg/kg) | [14] |

Experimental Protocols

Gene Disruption in Fusarium sporotrichioides via Protoplast-Mediated Transformation

This protocol describes a general method for gene disruption in Fusarium species, which can be adapted for the targeted knockout of genes in the neosolaniol biosynthetic pathway, such as TRI16.

a. Preparation of Protoplasts

-

Inoculate 50 mL of potato dextrose broth (PDB) with a mycelial plug of F. sporotrichioides and incubate at 25°C with shaking (150 rpm) for 3-4 days.

-

Harvest the mycelia by filtration through sterile cheesecloth and wash with sterile distilled water.

-

Resuspend approximately 1 g of mycelia in 10 mL of an enzyme solution containing 10 mg/mL Driselase and 5 mg/mL Lysing Enzymes from Trichoderma harzianum in 1.2 M MgSO4 (pH 5.8).

-

Incubate the suspension at 30°C with gentle shaking (80 rpm) for 2-4 hours, periodically checking for protoplast release under a microscope.

-

Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

-

Pellet the protoplasts by centrifugation at 3,000 x g for 5 minutes.

-

Wash the protoplasts twice with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

-

Resuspend the final protoplast pellet in STC buffer to a concentration of 1 x 10^8 protoplasts/mL.

b. Transformation

-

To 100 µL of the protoplast suspension, add 5-10 µg of the gene disruption construct (e.g., a plasmid containing a selectable marker flanked by homologous regions of the target gene).

-

Add 25 µL of PEG solution (40% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and mix gently.

-

Incubate on ice for 20 minutes.

-

Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.

-

Add 2 mL of STC buffer and mix gently.

-

Plate the transformation mixture onto regeneration medium (e.g., complete medium with 1.2 M sorbitol) containing the appropriate selective agent (e.g., hygromycin B).

-

Incubate at 25°C for 5-10 days until transformants appear.

c. Screening of Transformants

-

Isolate individual transformants and cultivate them on selective medium.

-

Extract genomic DNA from the transformants.

-

Confirm the integration of the disruption cassette at the target locus by PCR and Southern blot analysis.

Quantification of Neosolaniol by UHPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of neosolaniol from fungal cultures.

a. Extraction

-

Homogenize 1 g of lyophilized fungal culture material (e.g., grain culture) with 5 mL of extraction solvent (acetonitrile:water, 80:20, v/v).

-

Shake vigorously for 60 minutes at room temperature.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

The extract can be further purified using a solid-phase extraction (SPE) column (e.g., C18) if necessary to remove matrix interferences.

-

Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of injection solvent (e.g., methanol:water, 50:50, v/v).

b. UHPLC-MS/MS Analysis

-

UHPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Gradient: A typical gradient could be: 0-1 min, 5% B; 1-8 min, linear gradient to 95% B; 8-10 min, 95% B; 10-10.1 min, linear gradient to 5% B; 10.1-12 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for neosolaniol. A common transition is m/z 383.2 → 323.2.

-

Quantification: Use a calibration curve prepared with certified neosolaniol standards.

Conclusion

The biosynthesis of neosolaniol in Fusarium species is a complex process involving a suite of enzymes encoded by the TRI gene cluster and other associated genes. Understanding this pathway at a molecular level is crucial for developing strategies to mitigate mycotoxin contamination in food and feed, as well as for exploring the potential of these biosynthetic enzymes in biocatalysis and synthetic biology. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate details of neosolaniol biosynthesis and to develop novel approaches for its control. Continued research in this area will undoubtedly uncover new insights into the regulation and evolution of mycotoxin production in these important fungi.

References

- 1. Neosolaniol - LKT Labs [lktlabs.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Tri16 Is Required for Esterification of Position C-8 during Trichothecene Mycotoxin Production by Fusarium sporotrichioides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Homologous Recombination-Based Gene Manipulation in the Rice Pathogen Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structural and functional characterization of the TRI101 trichothecene 3-O-acetyltransferase from Fusarium sporotrichioides and Fusarium graminearum: kinetic insights to combating Fusarium head blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 14. Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Neosolaniol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (NEO) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species. As a contaminant in cereals and grains, its toxicological profile is of significant concern for food safety and animal health. Beyond its toxic properties, NEO, like other trichothecenes, has garnered interest for its potential cytotoxic effects against cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Neosolaniol, focusing on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development endeavors.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic effects of Neosolaniol have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Cell Line | Cell Type | IC50 (µM) | Citation |

| Human Renal Proximal Tubule Epithelial Cells (RPTEC) | Normal Human Kidney | 0.7 - 3.0 | |

| Normal Human Lung Fibroblasts (NHLF) | Normal Human Lung | 0.7 - 3.0 | |

| Porcine Leydig Cells | Normal Porcine Testis | Not specified | [1] |

Note: Comprehensive IC50 data for Neosolaniol across a wide range of cancer cell lines is limited in publicly available literature. The cytotoxic activity of other trichothecenes suggests that Neosolaniol likely exhibits potent activity against various cancer cell types.

Mechanisms of Neosolaniol-Induced Cytotoxicity

The primary mechanisms underlying the cytotoxic effects of Neosolaniol and other trichothecenes include the inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest, often mediated by the generation of reactive oxygen species.

Apoptosis Induction

Neosolaniol is known to induce apoptosis, or programmed cell death, in susceptible cells. This process is orchestrated by a complex signaling cascade.

This protocol is a standard method to quantify apoptosis by flow cytometry.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and culture to approximately 70-80% confluency. Treat the cells with varying concentrations of Neosolaniol (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The apoptotic cascade initiated by Neosolaniol likely involves the intrinsic (mitochondrial) pathway. Key molecular events include:

-

Upregulation of Bax: The pro-apoptotic protein Bax is upregulated.

-

Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is downregulated, leading to an increased Bax/Bcl-2 ratio.[1]

-

Mitochondrial Membrane Depolarization: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential.

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.[1]

-

Caspase Activation: Released Cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-3, the executioner caspase.[1]

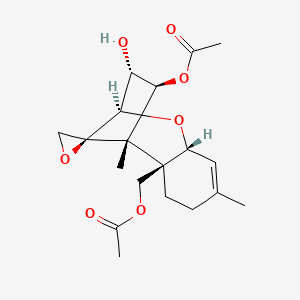

Caption: Neosolaniol-induced apoptotic signaling pathway.

Cell Cycle Arrest

Neosolaniol can interfere with the normal progression of the cell cycle, leading to arrest at specific phases. This disruption prevents cell proliferation and can trigger apoptosis.

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

-

Cell Culture and Treatment: Culture and treat cells with Neosolaniol as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

While specific data for Neosolaniol is limited, studies on the related mycotoxin nivalenol (B191977) suggest that it can induce metaphase I (MI) arrest.[2] This is often associated with alterations in the expression of key cell cycle regulatory proteins:

-

Cyclins: The levels of cyclins, such as Cyclin B1, may be decreased.[2]

-

Cyclin-Dependent Kinases (CDKs): The activity of CDKs, which partner with cyclins to drive the cell cycle, can be dysregulated.

Caption: Putative mechanism of Neosolaniol-induced cell cycle arrest.

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species is a common mechanism of cytotoxicity for many compounds, including trichothecenes. ROS are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids, leading to oxidative stress and triggering apoptosis.

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels.

-

Cell Culture and Treatment: Seed cells in a 96-well black plate and treat with Neosolaniol and appropriate controls (e.g., a known ROS inducer like H₂O₂).

-

Loading with DCFH-DA: After treatment, remove the medium and incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxic effects of a compound like Neosolaniol.

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

Neosolaniol exhibits significant in vitro cytotoxic effects, primarily through the induction of apoptosis and potentially through cell cycle arrest, with the generation of reactive oxygen species playing a crucial role in these processes. The available data, though not exhaustive across all cancer cell lines, strongly suggests that Neosolaniol acts via the intrinsic apoptotic pathway, involving the modulation of the Bax/Bcl-2 ratio, mitochondrial dysfunction, and subsequent caspase activation. Further research is warranted to fully elucidate the specific molecular targets of Neosolaniol and to explore its therapeutic potential in various cancer models. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Neosolaniol in Cereal Grains: A Technical Guide on Natural Occurrence, Analysis, and Toxicological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (B1681912) (NEO) is a type A trichothecene (B1219388) mycotoxin, a class of secondary metabolites produced predominantly by fungi of the Fusarium genus.[1][2] These fungi are common pathogens of staple cereal crops such as wheat, maize, barley, and oats, leading to the potential contamination of the global food and feed supply.[3] Like other trichothecenes, neosolaniol is a potent inhibitor of eukaryotic protein synthesis and is primarily cytotoxic to dividing cells.[1][4] This technical guide provides a comprehensive overview of the natural occurrence of neosolaniol in cereal grains, detailed methodologies for its detection and quantification, and an exploration of its toxicological effects at the cellular level.

Natural Occurrence of Neosolaniol in Cereal Grains

The presence of neosolaniol in cereal grains is sporadic and generally at low concentrations compared to other major Fusarium mycotoxins like deoxynivalenol (B1670258) (DON). However, its co-occurrence with other trichothecenes is a potential concern for food and feed safety. The following tables summarize the quantitative data on neosolaniol contamination in various cereal grains from different geographical regions.

Table 1: Quantitative Data on Neosolaniol (NEO) Contamination in Wheat

| Geographic Region/Country | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean of Positive Samples (µg/kg) |

| Romania | Not Specified | Not Specified | Up to 176.3 (for DAS, another type A trichothecene) | Not Specified |

| China | 289 | Low | Not Specified | 5.2 (for 3-Ac-DON, a related trichothecene) |

| Brazil | 66 | Not Detected | - | - |

Note: Data for neosolaniol in wheat is limited. The table includes data on related trichothecenes for context where specific NEO data is unavailable.

Table 2: Quantitative Data on Neosolaniol (NEO) Contamination in Maize (Corn)

| Geographic Region/Country | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean of Positive Samples (µg/kg) |

| United States (2020) | Not Specified | 1% (A-Trichothecenes) | Not Specified | Not Specified |

| United States (2022) | 189 | 1% (A-Trichothecenes) | Not Specified | Not Specified |

| Germany | 17 | Not Specified | 780 - 2990 (for DON) | Not Specified |

Note: Data for neosolaniol in maize is often grouped with other type A trichothecenes. Specific quantitative data for NEO is scarce.

Table 3: Quantitative Data on Neosolaniol (NEO) Contamination in Barley

| Geographic Region/Country | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean of Positive Samples (µg/kg) |

| United Kingdom | Not Specified | Very Rare | Not Detected | - |

| Spain | 446 | Not Detected | - | - |

| Central Europe (2023) | ~400 | Not Specified | Not Specified | Not Specified |

Table 4: Quantitative Data on Neosolaniol (NEO) Contamination in Oats

| Geographic Region/Country | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean of Positive Samples (µg/kg) |

| Ireland | 208 | 21 samples (10%) co-contaminated with five type A trichothecenes including NEO | Not Specified | Not Specified |

| Germany | Not Specified | Detected | Not Specified | Not Specified |

Experimental Protocols for Neosolaniol Analysis

The accurate detection and quantification of neosolaniol in complex cereal matrices require robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.

Sample Preparation: Extraction and Clean-up

A generic and widely used protocol for the extraction and clean-up of neosolaniol and other trichothecenes from cereal grains is outlined below.

2.1.1. Materials and Reagents

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, ultrapure

-

Formic acid (FA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or specialized mycotoxin clean-up columns)

-

Homogenizer/blender

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

2.1.2. Extraction Procedure

-

Homogenization: A representative sample of the cereal grain is finely ground to a homogeneous powder.

-

Extraction Solvent: A mixture of acetonitrile and water (typically 84:16, v/v) is commonly used as the extraction solvent. The addition of a small percentage of formic acid (e.g., 0.1-1%) can improve extraction efficiency.

-

Extraction: A known weight of the ground sample (e.g., 5-25 g) is mixed with a specific volume of the extraction solvent (e.g., 20-100 mL).

-

Shaking/Blending: The mixture is vigorously shaken or blended for a defined period (e.g., 30-60 minutes) to ensure efficient extraction of the mycotoxins.

-

Centrifugation: The extract is centrifuged at high speed (e.g., 4000-10000 rpm) for 10-15 minutes to separate the solid matrix from the liquid extract.

-

Supernatant Collection: The supernatant is carefully collected for the subsequent clean-up step.

2.1.3. Clean-up Procedure

-

SPE Column Conditioning: The solid-phase extraction column is conditioned according to the manufacturer's instructions, typically with methanol (B129727) followed by water.

-

Sample Loading: A specific volume of the collected supernatant is loaded onto the conditioned SPE column.

-

Washing: The column is washed with a solvent (e.g., water or a low-percentage organic solvent mixture) to remove interfering matrix components.

-

Elution: The retained mycotoxins, including neosolaniol, are eluted from the column using a suitable solvent, often a higher concentration of organic solvent like methanol or acetonitrile.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

2.2.1. Chromatographic Conditions

-

Column: A C18 reversed-phase column is typically used for the separation of trichothecenes.

-

Mobile Phase: A gradient elution with a binary solvent system is common.

-

Solvent A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) acetate)

-

Solvent B: Methanol or acetonitrile with the same modifier

-

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

2.2.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the detection of neosolaniol.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for neosolaniol are monitored.

-

Example MRM transitions for Neosolaniol [M+H]+ (m/z 383.2): Common product ions include m/z 323.1, 263.1, and 233.1. These transitions should be optimized on the specific instrument being used.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum sensitivity for the analyte.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Mycotoxin Analysis

The following diagram illustrates a typical workflow for the analysis of neosolaniol in cereal grains.

General Signaling Pathway for Type A Trichothecene Toxicity

While specific signaling pathways for neosolaniol are not extensively detailed in the literature, as a type A trichothecene, it is known to induce a "ribotoxic stress response."[5] This process is initiated by the binding of the mycotoxin to the ribosome, which inhibits protein synthesis and triggers a cascade of cellular stress responses, primarily through the activation of Mitogen-Activated Protein Kinases (MAPKs).

Toxicological Effects of Neosolaniol

Neosolaniol, like other trichothecenes, exerts its toxicity primarily through the inhibition of protein synthesis.[4] The 12,13-epoxy ring in its structure is crucial for this activity, as it binds to the 60S subunit of eukaryotic ribosomes, thereby interfering with the peptidyl transferase activity and halting protein elongation.[6]

This inhibition of protein synthesis triggers a ribotoxic stress response, leading to the activation of various cellular signaling pathways, most notably the Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[5] The activation of these pathways can lead to a range of downstream cellular effects, including:

-

Apoptosis (Programmed Cell Death): Studies have shown that neosolaniol can induce apoptosis, although it may be less potent than T-2 toxin.[7] The apoptotic cascade is a key mechanism of its cytotoxicity.

-

Inflammation: The activation of MAPKs can lead to the production of pro-inflammatory cytokines, contributing to an inflammatory response.

-

Cytotoxicity: Neosolaniol is cytotoxic to a variety of cell types, with rapidly dividing cells being particularly susceptible.[1] In vitro studies have demonstrated its cytotoxic effects on human renal and lung cells.[8]

-

Hematotoxicity: In animal studies, neosolaniol has been shown to cause a decrease in erythrocyte counts.[9]

Conclusion

The natural occurrence of neosolaniol in cereal grains appears to be infrequent and at low levels, often in co-contamination with other Fusarium mycotoxins. However, its potent cytotoxicity warrants its inclusion in multi-mycotoxin monitoring programs to ensure food and feed safety. The analytical methodologies, primarily LC-MS/MS, are well-established for the sensitive and specific detection of neosolaniol. Further research is needed to fully elucidate the specific cellular signaling pathways modulated by neosolaniol and to better understand the potential synergistic toxic effects when present with other mycotoxins. This knowledge is crucial for accurate risk assessment and the development of effective strategies to mitigate its impact on human and animal health.

References

- 1. Neosolaniol - LKT Labs [lktlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. Trichothecene - Wikipedia [en.wikipedia.org]

- 4. Neosolaniol | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nivalenol | C15H20O7 | CID 5284433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. Metabolism and cytotoxic effects of T-2 toxin and its metabolites on human cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short-term effects of two fusarium toxins, diacetoxyscirpenol and neosolaniol monoacetate, in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Health Risks of Neosolaniol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosolaniol (B1681912) (NES), a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, is a contaminant of global concern found in cereals and grains. Exposure to Neosolaniol poses significant health risks to humans and livestock due to its potent cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of Neosolaniol's toxicology, focusing on its mechanisms of action, and provides detailed experimental protocols for its assessment. Quantitative toxicological data are summarized for comparative analysis, and key signaling pathways involved in its toxicity are visualized. This document is intended to serve as a valuable resource for researchers and professionals engaged in mycotoxin research and the development of therapeutic interventions.

Introduction

Neosolaniol is a sesquiterpenoid mycotoxin characterized by a 12,13-epoxytrichothec-9-ene (B1214510) skeleton.[1][2] Like other trichothecenes, the epoxide ring is a critical feature for its biological activity.[3] It is primarily found in agricultural commodities such as wheat, barley, and corn, often co-occurring with other Fusarium toxins.[4] Human and animal exposure can occur through the consumption of contaminated food and feed, leading to a range of adverse health effects.[3] This guide delves into the known health risks associated with Neosolaniol exposure, with a focus on its cellular and molecular mechanisms of toxicity.

Toxicological Profile

The toxicity of Neosolaniol is primarily attributed to its ability to inhibit protein synthesis and induce a ribotoxic stress response, leading to a cascade of downstream cellular events including apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][6][7]

Cytotoxicity

Neosolaniol exhibits broad-spectrum cytotoxicity against a variety of cell types, with rapidly dividing cells being particularly susceptible.[4] The primary mechanism of its cytotoxic action is the inhibition of protein synthesis through binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity and disrupts the elongation step of translation.[5][6]

Apoptosis Induction

Exposure to Neosolaniol has been shown to induce apoptosis, or programmed cell death. This process is triggered by the ribotoxic stress response, which activates mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[5][7] Activation of these pathways leads to the downstream activation of caspases and the execution of the apoptotic program.

Cell Cycle Arrest

Neosolaniol can interfere with the normal progression of the cell cycle, often leading to an accumulation of cells in specific phases. While specific data for Neosolaniol is limited, other trichothecenes have been shown to cause cell cycle arrest, which can contribute to its anti-proliferative effects.[8]

Oxidative Stress

The disruption of cellular processes by Neosolaniol can lead to an imbalance in the production and detoxification of reactive oxygen species (ROS), resulting in oxidative stress.[3] Increased ROS levels can damage cellular components such as DNA, lipids, and proteins, further contributing to cytotoxicity and apoptosis.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxic effects of Neosolaniol.

| Endpoint | Cell Line/System | Value | Reference |

| IC50 | Human Renal Proximal Tubule Epithelial Cells (RPTEC) | 0.7–3.0 µM | [5] |

| IC50 | Normal Human Lung Fibroblasts (NHLF) | 0.7–3.0 µM | [5] |

Table 1: In Vitro Cytotoxicity of Neosolaniol

| Endpoint | Animal Model | Dose | Effect | Reference |

| Hematological Effects | Male Wistar Rats | 1 mg/kg body weight (three times/week for up to 5 weeks) | Statistically significant decreases in erythrocyte counts. | [4] |

Table 2: In Vivo Toxicity of Neosolaniol Monoacetate

Signaling Pathways in Neosolaniol Toxicity

The primary mechanism of Neosolaniol-induced toxicity involves the activation of the ribotoxic stress response, which leads to the phosphorylation of MAPK signaling cascades.

Caption: Ribotoxic stress response and MAPK activation by Neosolaniol.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the toxicological effects of Neosolaniol. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the cytotoxic effects of Neosolaniol on a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Neosolaniol stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Neosolaniol Treatment: Prepare serial dilutions of Neosolaniol in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the Neosolaniol dilutions. Include a vehicle control (medium with the same concentration of solvent used for Neosolaniol).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Solubilization: Incubate for 4 hours at 37°C. After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the Neosolaniol concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent nucleic acid stain that enters cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Target cell line

-

Complete cell culture medium

-

Neosolaniol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with desired concentrations of Neosolaniol for a specified time. Include an untreated control.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after Neosolaniol treatment using propidium iodide staining and flow cytometry.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Neosolaniol

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with desired concentrations of Neosolaniol for a specified time.

-

Cell Harvesting: Harvest cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in Propidium Iodide/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

Target cell line

-

Complete cell culture medium

-

Neosolaniol

-

DCFH-DA solution

-

PBS

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with Neosolaniol for the desired time.

-

Probe Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

Western Blot Analysis for MAPK Activation

This protocol provides a general method for detecting the phosphorylation (activation) of MAPK pathway proteins (e.g., p38, JNK) in response to Neosolaniol treatment.

Materials:

-

Target cell line

-

Neosolaniol

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-p38, total-p38, phospho-JNK, total-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Neosolaniol for various time points. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion

Neosolaniol is a potent mycotoxin with significant cytotoxic effects, primarily mediated through the inhibition of protein synthesis and the induction of the ribotoxic stress response. This leads to the activation of MAPK signaling pathways, induction of apoptosis, and generation of oxidative stress. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the toxicological properties of Neosolaniol and to develop strategies to mitigate its health risks. Further research is warranted to elucidate the full spectrum of its toxic effects and to establish more comprehensive quantitative toxicological data across a wider range of biological systems.

References

- 1. Updated Review of the Toxicity of Selected Fusarium Toxins and Their Modified Forms [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Neosolaniol | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Short-term effects of two fusarium toxins, diacetoxyscirpenol and neosolaniol monoacetate, in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. escca.eu [escca.eu]

The Discovery and Isolation of Neosolaniol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (B1681912) is a type A trichothecene (B1219388) mycotoxin, a class of sesquiterpenoid secondary metabolites produced by various species of Fusarium fungi. First identified in the early 1970s, this compound has garnered significant interest within the scientific community due to its cytotoxic properties and its role as a contaminant in agricultural commodities. This technical guide provides a comprehensive overview of the discovery, history, and isolation of Neosolaniol, with a focus on the experimental methodologies and underlying biochemical pathways for an audience of researchers, scientists, and drug development professionals.

History of Discovery and Isolation

The discovery of Neosolaniol is credited to a group of Japanese scientists who first isolated and characterized the compound from a strain of Fusarium solani.

Initial Discovery as Solaniol: In 1971, a research team led by K. Ishii reported the isolation of a novel toxic trichothecene, which they named "Solaniol," from Fusarium solani M-1-1.[1] This particular fungal strain was isolated from moldy bean hulls, highlighting the agricultural origins of this mycotoxin.[1]

Link to "Bean-Hulls Poisoning of Horses": A subsequent publication in 1972 by Y. Ueno and colleagues provided a more detailed toxicological context for this newly discovered compound, which they referred to as Neosolaniol.[2] Their research connected the presence of Neosolaniol and the related T-2 toxin in Fusarium solani M-1-1 to incidents of "bean-hulls poisoning of horses," a significant veterinary concern.[2][3] This study solidified the toxicological importance of Neosolaniol and spurred further investigation into its biological effects.

Physicochemical and Toxicological Properties

Neosolaniol's biological activity is intrinsically linked to its chemical structure. The following table summarizes its key properties.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₆O₈ | [4] |

| Molecular Weight | 382.4 g/mol | [4] |

| CAS Number | 36519-25-2 | [4] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), and chloroform | |

| Cytotoxicity (IC₅₀) | 0.7–3.0 µM in human renal proximal tubule epithelial cells (RPTEC) and normal human lung fibroblasts (NHLF) | [5] |

Experimental Protocols

The isolation and quantification of Neosolaniol from fungal cultures or contaminated matrices are critical for research and safety monitoring. The following protocols are based on established methodologies.

Production of Neosolaniol from Fusarium solani

1. Fungal Strain and Culture Conditions:

-

Strain: Fusarium solani M-1-1 or other Neosolaniol-producing strains.

-

Culture Medium: Potato Dextrose Broth (PDB) or a Czapek-Dox medium supplemented with peptone is suitable for toxin production.[1][6]

-

Incubation: The fungus is typically grown in liquid culture at 25-28°C for 7-14 days with shaking (e.g., 150 rpm) to ensure aeration.[6][7][8]

2. Workflow for Fusarium solani Culture and Inoculation:

Isolation and Purification of Neosolaniol

The following is a general procedure for the extraction and purification of Neosolaniol from a liquid culture of Fusarium solani.

1. Extraction:

-

The fungal culture (mycelium and broth) is homogenized.

-

The homogenized culture is extracted multiple times with a solvent such as ethyl acetate or a mixture of methanol and water.

2. Purification:

-

The crude extract is concentrated under reduced pressure.

-

The residue is subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of Neosolaniol.

-

Fractions containing Neosolaniol are pooled, and the solvent is evaporated.

-

Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Neosolaniol.

1. Sample Preparation:

-

For solid samples (e.g., grains), a representative sample is ground to a fine powder.

-

A known weight of the sample is extracted with a mixture of acetonitrile (B52724) and water (e.g., 84:16 v/v).

-

The extract is centrifuged, and the supernatant is cleaned up using a solid-phase extraction (SPE) column (e.g., a multifunctional cleanup column).[9]

2. LC-MS/MS Parameters:

-

Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed. Multiple reaction monitoring (MRM) is used for quantification.

Table of LC-MS/MS Parameters for Neosolaniol:

| Parameter | Value |

| Precursor Ion (m/z) | [M+H]⁺ or [M+NH₄]⁺ |

| Quantifier Ion Transition (m/z) | Specific fragment ion |

| Qualifier Ion Transition (m/z) | Second specific fragment ion |

Note: The exact m/z values for precursor and fragment ions should be optimized for the specific instrument used.

Biological Activity and Signaling Pathways

Neosolaniol exerts its cytotoxic effects primarily through the inhibition of protein synthesis and the activation of cellular stress pathways.

Inhibition of Protein Synthesis

Like other trichothecenes, Neosolaniol is a potent inhibitor of eukaryotic protein synthesis.[4] It binds to the 60S ribosomal subunit, interfering with the peptidyl transferase center and disrupting the elongation step of translation.[4] This leads to a cessation of protein production, which is particularly detrimental to rapidly dividing cells.

References

- 1. Solaniol, a toxic metabolite of Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological approaches to the metabolites of Fusaria. IV. Microbial survey on "bean-hulls poisoning of horses" with the isolation of toxic trichothecenes, neosolaniol and T-2 toxin of Fusarium solani M-1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. madbarn.com [madbarn.com]

- 4. Neosolaniol | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. static.igem.org [static.igem.org]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of culture conditions of Fusarium solani for the production of neoN-methylsansalvamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thesis.unipd.it [thesis.unipd.it]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

An Application Note and Protocol for the Extraction and Clean-up of Neosolaniol (B1681912) for Analytical Determination

Abstract

Neosolaniol (NEO) is a type A trichothecene (B1219388) mycotoxin produced by various species of Fusarium fungi.[1][2][3] Its presence in agricultural commodities such as grains, cereals, and fruits poses a significant risk to human and animal health.[1][2][4][5] Therefore, sensitive and reliable analytical methods are crucial for the detection and quantification of neosolaniol in diverse matrices.[1] This document provides detailed protocols for the extraction and clean-up of neosolaniol from complex sample matrices, primarily focusing on methods compatible with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Workflow

The general methodology for neosolaniol analysis involves three primary steps: extraction, purification (clean-up), and instrumental analysis.[4] The extraction step aims to efficiently remove the toxin from the sample matrix using a suitable solvent. The subsequent clean-up or purification step is critical for removing interfering co-extracted compounds that could compromise the accuracy and sensitivity of the analysis.[6] Finally, highly selective and sensitive techniques like LC-MS/MS are employed for detection and quantification.[7][8][9]

Data Presentation: Method Performance

The selection of an appropriate extraction and clean-up method is contingent on the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of quantitative data from validated methods for neosolaniol analysis.

Table 1: Performance of Neosolaniol Extraction and Clean-up Methods

| Matrix | Extraction Solvent | Clean-up Method | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Apple | Methanol (B129727)/Water (80/20, v/v) | Solid-Phase Extraction (SPE) | UPLC-MS/MS | 73 - 96 | 2 - 5 | 5 - 10 | [8][9] |

| Feeds | Acetonitrile/Water (21:4) | Multifunctional Column (MFC) | LC-MS/MS | - | - | - | [10] |

| Feeds | Acetonitrile/Water (50:50, v/v) with 0.3% Formic Acid | Modified QuEChERS | LC-MS/MS | 70 - 100 | - | - | [11] |

LOD: Limit of Detection; LOQ: Limit of Quantification. Data for MFC and QuEChERS methods represent performance for a panel of mycotoxins including neosolaniol.

Experimental Protocols

The following sections provide detailed protocols for the extraction and clean-up of neosolaniol from solid matrices.

Protocol 1: Extraction and SPE Clean-up from Agricultural Commodities (e.g., Apples, Grains)

This protocol is adapted from methods developed for the analysis of neosolaniol in apples and is applicable to other agricultural products with appropriate validation.[8][9]

3.1.1 Materials and Reagents

-

Homogenized and finely ground sample

-

Extraction Solvent: Acetonitrile/Water (84:16, v/v) or Methanol/Water (80:20, v/v)[8][9]

-

Solid-Phase Extraction (SPE) Cartridges: C18 or specialized mycotoxin clean-up columns (e.g., PriboFast M270, Bond Elut Mycotoxin)[8][9][12]

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS/MS system

3.1.2 Extraction Procedure

-

Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of the extraction solvent (e.g., Methanol/Water, 80:20 v/v).

-

Vortex vigorously for 2 minutes or shake for 60 minutes to ensure thorough extraction.[10]

-

Centrifuge the mixture at 4000 x g for 10 minutes.

-

Carefully collect the supernatant (the crude extract) and transfer it to a clean tube for the clean-up step.

3.1.3 Solid-Phase Extraction (SPE) Clean-up

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the column to dry out.[13]

-

Loading: Load 5 mL of the crude extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a water/methanol (or water/acetonitrile) mixture to remove polar interferences. The exact ratio should be optimized for the specific matrix.

-

Elution: Elute the neosolaniol from the cartridge with 5 mL of methanol or an appropriate solvent mixture into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase for LC-MS/MS analysis.[11]

Protocol 2: Multi-Mycotoxin Extraction from Animal Feed

This protocol is a generalized procedure based on a multi-residue method for feeds, which includes neosolaniol.[10]

3.2.1 Materials and Reagents

-

Homogenized and finely ground feed sample

-

Extraction Solvent: Acetonitrile/Water (21:4, v/v)[10]

-

Multifunctional clean-up (MFC) column or equivalent mycotoxin SPE column

-

Centrifuge and centrifuge tubes

-

Shaker

-

LC-MS/MS system

3.2.2 Extraction Procedure

-

Weigh 50 g of the ground feed sample into a 300 mL stoppered Erlenmeyer flask.[10]

-

Add 100 mL of acetonitrile-water (21:4) solution.[10]

-

Shake the flask for 60 minutes at a constant speed.[10]

-

Transfer the extract to a centrifuge tube and centrifuge at approximately 650 x g for 5 minutes.[10]

-

The resulting supernatant is the sample solution to be used for column clean-up.[10]

3.2.3 MFC Column Clean-up

-

Load 10 mL of the sample supernatant onto the MFC column.[10]

-

Discard the first 4 mL of the eluate.[10]

-

Collect the next 2 mL of the eluate, which contains the purified mycotoxins.[10]

-

This fraction can then be diluted or directly injected for LC-MS/MS analysis, depending on the sensitivity of the instrument and concentration of the analyte. For some methods, a dilution with acetic acid (1:100) may be performed.[10]

Concluding Remarks

The protocols described provide robust and validated frameworks for the extraction and purification of neosolaniol from various matrices. The choice between a comprehensive SPE clean-up and a faster pass-through MFC column depends on the complexity of the sample matrix and the required limits of quantification. For all methods, it is imperative to perform in-house validation using matrix-matched standards or stable isotope-labeled internal standards to correct for matrix effects and ensure accurate quantification.[11] The use of LC-MS/MS as the determinative step provides the necessary sensitivity and selectivity for monitoring neosolaniol at regulatory levels.

References

- 1. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neosolaniol - LKT Labs [lktlabs.com]

- 3. Neosolaniol | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newfoodmagazine.com [newfoodmagazine.com]

- 5. researchgate.net [researchgate.net]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

- 7. trilogylab.com [trilogylab.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. famic.go.jp [famic.go.jp]

- 11. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Preparation of Neosolaniol Standard Solution for Calibration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (NEO) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1] It is a significant contaminant in grains and feed, posing a potential risk to human and animal health.[1] Accurate quantification of Neosolaniol in various matrices is crucial for food safety, toxicological studies, and drug development. This document provides a detailed protocol for the preparation of Neosolaniol standard solutions for the calibration of analytical instruments, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Neosolaniol is cytotoxic to dividing cells and has been shown to decrease erythrocyte counts and increase large platelet counts in vitro.[1] Its primary mechanism of toxicity involves the inhibition of protein synthesis.[2] Like other trichothecenes, Neosolaniol can induce a "ribotoxic stress response" by binding to the ribosomal peptidyl transferase center, which in turn activates mitogen-activated protein kinases (MAPKs) involved in apoptosis and immune response signaling.[2]

Quantitative Data Summary

Chemical and Physical Properties of Neosolaniol

| Property | Value | Reference |

| CAS Number | 36519-25-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₉H₂₆O₈ | --INVALID-LINK-- |

| Molecular Weight | 382.40 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | N/A |

Solubility of Neosolaniol

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 30 mg/mL | N/A |

| Methanol | 10 mg/mL | [1] |

| Acetonitrile (B52724) | Soluble | [3] |

Stability of Neosolaniol Standard Solutions

The stability of trichothecene mycotoxin standard solutions is critical for accurate quantification. Methanol solutions of Neosolaniol have been shown to be stable under recommended storage conditions.[4]

| Solvent | Storage Temperature | Stability Duration | Reference |

| Methanol | -18 °C | At least 14 months | [4] |

| Acetonitrile | -20 °C | Stable | [5] |

| In solvent | -80 °C | 6 months | N/A |

| In solvent | -20 °C | 1 month | N/A |

Experimental Protocols

Materials and Reagents

-

Neosolaniol (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Amber glass vials

Preparation of Neosolaniol Stock Standard Solution (100 µg/mL)

-

Weighing: Accurately weigh approximately 1 mg of Neosolaniol standard into a tared amber glass vial.

-

Dissolution: Dissolve the weighed Neosolaniol in acetonitrile. For example, if 1.0 mg is weighed, dissolve it in 10.0 mL of acetonitrile to obtain a stock solution of 100 µg/mL.

-

Homogenization: Vortex the solution for at least 30 seconds to ensure complete dissolution and homogenization.

-

Storage: Store the stock solution in an amber glass vial at -20°C. This solution should be stable for at least one month. For longer-term storage, -80°C for up to six months is recommended.

Preparation of Intermediate Standard Solution (10 µg/mL)

-

Dilution: Allow the stock standard solution to equilibrate to room temperature.

-

Transfer: Using a calibrated pipette, transfer 1.0 mL of the 100 µg/mL Neosolaniol stock solution into a 10.0 mL volumetric flask.

-

Dilute to Volume: Add acetonitrile to the flask to reach the 10.0 mL mark.

-

Homogenization: Cap the flask and invert it several times to ensure thorough mixing.

-

Storage: Store the intermediate solution in an amber glass vial at -20°C.

Preparation of Calibration Curve Standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL)

-

Serial Dilutions: Prepare a series of working standard solutions by serially diluting the intermediate standard solution (10 µg/mL) with an appropriate solvent mixture (e.g., acetonitrile:water, 50:50, v/v). The final solvent composition should match the mobile phase used in the LC-MS/MS analysis to avoid peak distortion.

-

Example Dilution Scheme:

-

200 ng/mL: 200 µL of 10 µg/mL intermediate solution diluted to 10 mL.

-

100 ng/mL: 100 µL of 10 µg/mL intermediate solution diluted to 10 mL.

-

50 ng/mL: 50 µL of 10 µg/mL intermediate solution diluted to 10 mL.

-

10 ng/mL: 10 µL of 10 µg/mL intermediate solution diluted to 10 mL.

-

5 ng/mL: 500 µL of 100 ng/mL working standard diluted to 10 mL.

-

1 ng/mL: 100 µL of 100 ng/mL working standard diluted to 10 mL.

-

-

Homogenization: Thoroughly mix each working standard solution.

-

Storage: Transfer the working standards to amber autosampler vials and store them at 4°C if to be used within a few days, or at -20°C for longer periods.

Visualizations

Neosolaniol-Induced Ribotoxic Stress Response Pathway

Caption: Neosolaniol's mechanism of cytotoxicity.

Experimental Workflow for Neosolaniol Quantification

Caption: Workflow for Neosolaniol analysis.

References

- 1. Neosolaniol - LKT Labs [lktlabs.com]

- 2. Neosolaniol | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. famic.go.jp [famic.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection of Neosolaniol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of Neosolaniol, a type A trichothecene (B1219388) mycotoxin, in cereal matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is essential for food safety monitoring, toxicological research, and quality control in the pharmaceutical and agricultural industries. This document includes a comprehensive experimental protocol, validated performance characteristics, and visual representations of the analytical workflow and the implicated biological signaling pathway.

Introduction

Neosolaniol (NEO) is a mycotoxin primarily produced by fungi of the Fusarium genus, often contaminating grains such as wheat, maize, and rice. As a member of the trichothecene family, Neosolaniol can elicit a range of toxic effects, including cytotoxicity and the induction of apoptosis. Its presence in food and feed poses a significant health risk to humans and animals. Therefore, sensitive and reliable analytical methods are crucial for its detection and quantification. This application note details a robust HPLC method for the analysis of Neosolaniol.

Quantitative Data Summary

The performance of the HPLC method for Neosolaniol detection is summarized in the table below. These values are representative of a validated method for the analysis of trichothecenes in a cereal matrix.

| Parameter | Value |

| Limit of Detection (LOD) | 1 - 10 µg/kg |

| Limit of Quantification (LOQ) | 3 - 30 µg/kg |

| Recovery | 70 - 99% |

| **Linearity (R²) ** | > 0.99 |

| Precision (RSD) | < 15% |

Experimental Protocols

Standard Solution Preparation

Neosolaniol standard solutions should be prepared in acetonitrile (B52724) or methanol (B129727). It is recommended to store stock solutions at -20°C, where they have been shown to be stable. Working standards for calibration curves should be prepared by diluting the stock solution with the mobile phase.

Sample Preparation from Cereal Matrix (Wheat/Maize)

A robust and widely applicable extraction and cleanup procedure is critical for accurate quantification.

a. Extraction

-

Weigh 25 g of a homogenized and finely ground cereal sample into a 250 mL Erlenmeyer flask.

-

Add 100 mL of an acetonitrile/water (84:16, v/v) extraction solvent.

-

Seal the flask and shake vigorously on a mechanical shaker for 60 minutes at room temperature.

-

Filter the extract through a Whatman No. 4 filter paper.

b. Cleanup using Immunoaffinity Columns (IAC)

-

Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).

-

Pass the diluted extract through a T-2/HT-2 immunoaffinity column at a flow rate of approximately 1-2 mL/minute. These columns often have cross-reactivity with Neosolaniol.

-

Wash the column with 10 mL of deionized water to remove interfering matrix components.

-

Elute the bound Neosolaniol from the column by passing 2 mL of methanol through the column.

-

Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 50°C.

-